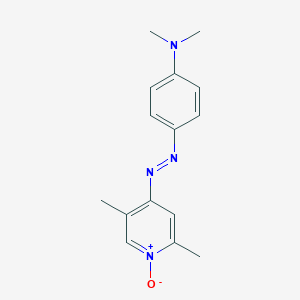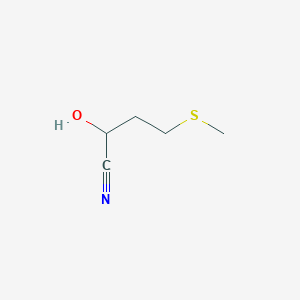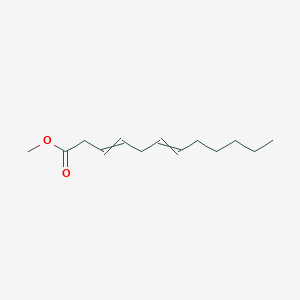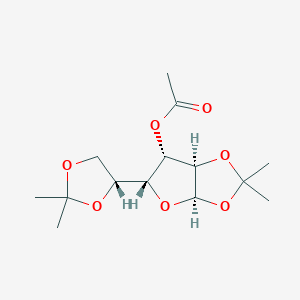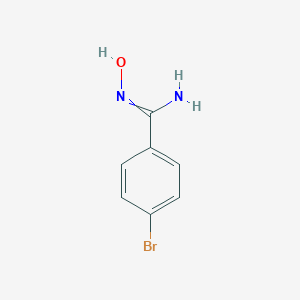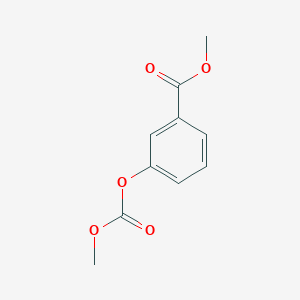
Methyl 3-methoxycarbonyloxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methoxycarbonyloxybenzoate is a chemical compound that belongs to the class of benzoates. It is commonly used as a starting material in organic synthesis. The compound is also used in scientific research as it has several potential applications in the field of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of Methyl 3-methoxycarbonyloxybenzoate is not well understood. However, it is believed that the compound may act as a substrate for certain enzymes, which can lead to the production of biologically active compounds. Additionally, Methyl 3-methoxycarbonyloxybenzoate may have direct effects on cellular processes, such as gene expression and protein synthesis.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Methyl 3-methoxycarbonyloxybenzoate are not well studied. However, it is believed that the compound may have potential applications in the treatment of certain diseases, such as cancer and inflammation. Additionally, Methyl 3-methoxycarbonyloxybenzoate may have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 3-methoxycarbonyloxybenzoate in lab experiments is its high purity and stability. The compound is easy to synthesize and can be obtained in large quantities. Additionally, Methyl 3-methoxycarbonyloxybenzoate is a versatile compound that can be used in a variety of chemical reactions.
However, there are also some limitations to using Methyl 3-methoxycarbonyloxybenzoate in lab experiments. The compound may be toxic to certain cell types, which can limit its use in certain assays. Additionally, the mechanism of action of Methyl 3-methoxycarbonyloxybenzoate is not well understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Methyl 3-methoxycarbonyloxybenzoate. One potential area of study is the compound's potential applications in the treatment of cancer and inflammation. Additionally, Methyl 3-methoxycarbonyloxybenzoate may have applications in the development of new drugs and therapeutic agents. Further research is needed to fully understand the mechanism of action of Methyl 3-methoxycarbonyloxybenzoate and its potential applications in scientific research.
Synthesemethoden
The synthesis of Methyl 3-methoxycarbonyloxybenzoate can be achieved by reacting 3-hydroxybenzoic acid with methanol and dimethyl carbonate in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The reaction mechanism involves the formation of an intermediate ester, which is then converted to the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 3-methoxycarbonyloxybenzoate has several potential applications in scientific research. It is commonly used as a starting material in the synthesis of other organic compounds. The compound can also be used as a reagent in chemical reactions, such as esterification and transesterification. Additionally, Methyl 3-methoxycarbonyloxybenzoate can be used as a substrate in enzymatic assays to study the activity of certain enzymes.
Eigenschaften
CAS-Nummer |
17161-32-9 |
|---|---|
Produktname |
Methyl 3-methoxycarbonyloxybenzoate |
Molekularformel |
C10H10O5 |
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
methyl 3-methoxycarbonyloxybenzoate |
InChI |
InChI=1S/C10H10O5/c1-13-9(11)7-4-3-5-8(6-7)15-10(12)14-2/h3-6H,1-2H3 |
InChI-Schlüssel |
GWXXUUWQSFJIDZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC=C1)OC(=O)OC |
Kanonische SMILES |
COC(=O)C1=CC(=CC=C1)OC(=O)OC |
Synonyme |
Carbonic acid methyl[m-(methoxycarbonyl)phenyl] ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide](/img/structure/B100656.png)
![2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate](/img/structure/B100657.png)
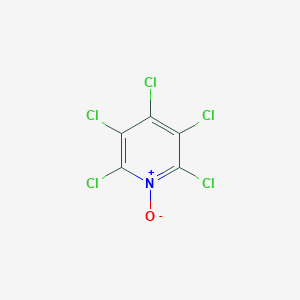
![Pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B100659.png)
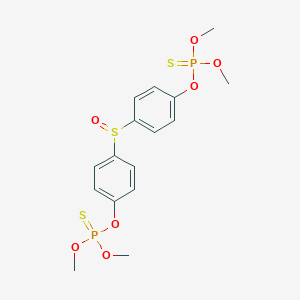

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B100664.png)
